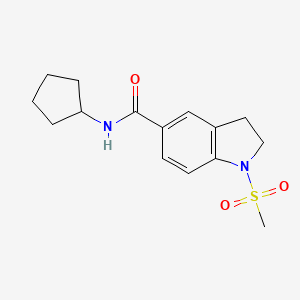
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as DDC, and it is used in various fields of research, including biochemistry, pharmacology, and neuroscience. The purpose of
作用機序
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide acts as an inhibitor of enzymes that are involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Specifically, it inhibits the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine into L-DOPA, a precursor to dopamine. This inhibition leads to a decrease in the production of dopamine and norepinephrine, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by this compound can have various biochemical and physiological effects. For example, it can lead to a decrease in dopamine and norepinephrine levels in the brain, which can result in changes in behavior and mood. Additionally, it can affect the regulation of blood pressure and heart rate, as both dopamine and norepinephrine are involved in these processes.
実験室実験の利点と制限
One of the main advantages of using 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. Additionally, it is a well-characterized compound with established methods for synthesis and purification. However, one limitation of using this compound is that it may not accurately reflect the effects of drugs that target tyrosine hydroxylase in vivo, as it is a tool compound that is not designed for therapeutic use.
将来の方向性
There are several future directions for research involving 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide. One area of interest is the development of novel drugs that target tyrosine hydroxylase for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, researchers may investigate the effects of this compound on other biochemical pathways and its potential use in other fields of research, such as oncology and immunology. Finally, further studies may be conducted to better understand the limitations of using this compound as a tool compound and to develop more accurate models for studying the effects of drugs that target tyrosine hydroxylase in vivo.
Conclusion:
This compound is a valuable tool compound for studying the function of enzymes involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Its specificity for tyrosine hydroxylase makes it a useful tool for investigating the effects of inhibiting this enzyme, and its well-established synthesis and purification methods make it a reliable compound for lab experiments. While there are limitations to using this compound as a tool compound, further research may lead to the development of novel drugs for the treatment of neurological disorders and other applications in scientific research.
合成法
The synthesis of 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 1,1-dimethylpropylamine in the presence of a base. The reaction takes place under controlled conditions, and the resulting product is purified using various methods, including column chromatography and recrystallization.
科学的研究の応用
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It is commonly used as a tool compound to study the function of enzymes that are involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Additionally, it is used to study the effects of drugs that target these enzymes, which can be useful in developing novel treatments for various neurological disorders.
特性
IUPAC Name |
2,6-dichloro-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)10-8(13)6-5-7-9(10)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDIFFMZGRBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)




![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
